

Calceolarioside A IC50 comparison ovarian cancer cell lines

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Compound Focus: Calceolarioside A

CAS No.: 84744-28-5

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Anti-Ovarian Cancer Activity of Calceolarioside A

The following table summarizes the experimentally determined IC₅₀ values of **Calceolarioside A** against a panel of ovarian cancer cell lines, as reported in a 2025 study [1] [2].

Ovarian Cancer Cell Line	IC ₅₀ Value (μM)
NIH-OVCAR-3	24.42 μM
ES-2	13.50 μM
UACC-1598	9.31 μM
Hs832.Tc	14.90 μM
TOV-21G	20.07 μM
UWB1.289	16.18 μM

The study also investigated the compound's activity against two key enzymes, revealing the following IC₅₀ values [1]:

- **Tyrosinase:** 19.83 μM
- **HMG-CoA Reductase:** 73.48 μM

Experimental Methodology

The data presented above was generated using the following standardized experimental protocols.

Cell Viability and IC₅₀ Determination

The anti-proliferative effects on ovarian cancer cells were evaluated using a **cell viability assay**. The specific methodology used in the source study is the **MTT assay** [3], a colorimetric method described below:

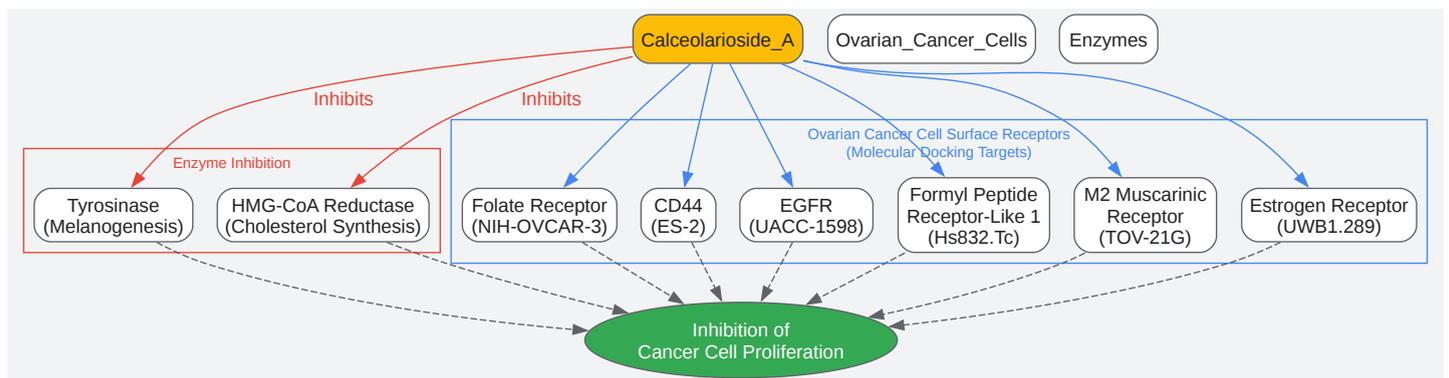
- **Cell Seeding:** Ovarian cancer cells are plated at a density of 5,000-10,000 cells per well in 96-well microtiter plates.
- **Drug Exposure:** After 24 hours, the culture medium is replaced with a medium containing a range of concentrations of **Calceolarioside A**.
- **Incubation:** The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **Viability Measurement:** MTT labeling reagent is added to each well and incubated for 4 hours. Viable cells convert MTT into formazan crystals. A solubilization solution is then added to dissolve the crystals.
- **Absorbance Reading:** The absorbance of the formazan solution is measured at 550 nm with a reference wavelength of 690 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve [3].

Enzyme Inhibition Assays

- **HMG-CoA Reductase Inhibition:** The inhibitory activity was measured spectrophotometrically. The reaction mixture contained NADPH and HMG-CoA. The reaction was started by adding the HMG-CoA reductase enzyme, and the decrease in absorbance at 340 nm—indicating the consumption of NADPH—was measured over time. Pravastatin was used as a positive control [1].
- **Tyrosinase Inhibitory Activity:** The mushroom tyrosinase enzyme was incubated with **Calceolarioside A**. After adding the substrate L-tyrosine or L-DOPA, the mixture was further incubated. The absorbance of the resulting dopachrome product was measured at 492 nm. Kojic acid was used as a positive control [1].

Proposed Mechanism of Action

The study employed computational methods to investigate how **Calceolarioside A** exerts its effects. The diagram below illustrates the proposed multi-target mechanism.



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- **Multi-Target Inhibition:** The study suggests **Calceolarioside A**'s anti-cancer and enzymatic effects result from its ability to interact with multiple cellular targets simultaneously [1].
- **Computational Validation:** The interactions with the various ovarian cancer cell surface receptors were investigated through **molecular docking studies, MM/GBSA calculation, and molecular dynamics (MD) simulation**. These in-silico methods demonstrated that **Calceolarioside A** forms stable and robust associations with the key receptors expressed on the different ovarian cancer cell lines [1].

Interpretation and Future Research

The provided data offers a strong foundation for evaluating **Calceolarioside A**. Here are key considerations for your research:

- **Potency Spectrum:** The IC₅₀ values indicate a range of potency, with UACC-1598 being the most sensitive cell line (9.31 μM) in this panel. This variability underscores the importance of the cellular context for the compound's efficacy [1].
- **Benchmarking:** To fully assess its potential, these IC₅₀ values should be compared with those of standard chemotherapeutic agents (e.g., cisplatin, paclitaxel) and other natural products in the same cell lines.
- **Beyond IC₅₀:** The IC₅₀ is a crucial starting point, but further investigation into mechanisms like apoptosis induction, effects on migration and invasion, and in vivo efficacy is essential to fully characterize this compound's anti-cancer profile.

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References

1. Biological Effects of Calceolarioside A as a Natural ... [link.springer.com]
2. Anti-Ovarian Cancer, Anti-Tyrosinase, and Anti-HMG-CoA ... [pubmed.ncbi.nlm.nih.gov]
3. Synergistic enhancement of efficacy of platinum drugs with ... [bmccancer.biomedcentral.com]

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